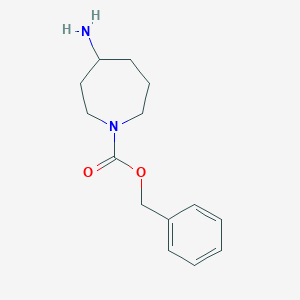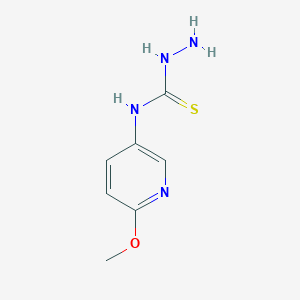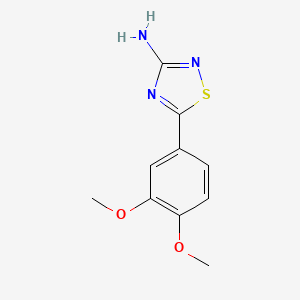
5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine
Overview
Description
The compound is a derivative of thiadiazole, which is a type of heterocyclic compound containing a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The “3,4-Dimethoxyphenyl” part suggests the presence of a phenyl (benzene) ring with two methoxy (-OCH3) groups attached at the 3rd and 4th positions .
Molecular Structure Analysis
The molecular structure of similar compounds often involves various bond lengths and angles, which can be determined using techniques like X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving similar compounds can include processes like decarboxylation, aldoxime reaction, and dehydration reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact molecular structure. For example, similar compounds have been found to be solid at room temperature .Scientific Research Applications
DNA Interaction and Anticancer Activity
One of the notable applications of derivatives of 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine is in the field of cancer research. Compounds like these have been synthesized and characterized for their potential interaction with DNA, as well as their cytotoxicity against resistant and non-resistant tumor cells . Studies involving DNA thermal denaturation and viscosity measurements indicate significant intercalation binding, which suggests a potential for these compounds to be used in anticancer therapies .
Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are core structures in many natural products and synthetic compounds exhibiting a broad range of biological activities. The synthesis of such heterocycles using 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine derivatives can lead to the development of new pharmaceuticals . These compounds are part of a larger group of small-molecule drugs that are crucial in drug discovery and development.
Chemical Intermediate for Muscle Relaxants
Derivatives of 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine are used as intermediates in the synthesis of muscle relaxants such as papaverine . This application is significant in the pharmaceutical industry, where the demand for effective muscle relaxants is consistently high.
Isochromanone Synthesis
In organic chemistry, the reaction of certain derivatives with formaldehyde in the presence of acid leads to the formation of isochromanone . This compound has applications in the synthesis of various organic molecules and could be used in the development of new chemical entities with potential therapeutic effects.
MDR Reversal in Chemotherapy
Multidrug resistance (MDR) is a major challenge in chemotherapy. Some studies have explored the use of 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine derivatives to reverse MDR in cancer cells . Although not always successful, this research avenue holds promise for improving the efficacy of chemotherapeutic agents.
Cytotoxicity Evaluation Against Drug-Resistant Cell Lines
The evaluation of cytotoxicity against drug-resistant cell lines is another important application. By understanding how these compounds interact with resistant cell lines, researchers can develop strategies to overcome resistance and improve treatment outcomes .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-14-7-4-3-6(5-8(7)15-2)9-12-10(11)13-16-9/h3-5H,1-2H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEDMMNPBVPGJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NS2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1372740.png)
![2-[(2-Aminophenyl)amino]ethanol hydrochloride](/img/structure/B1372743.png)



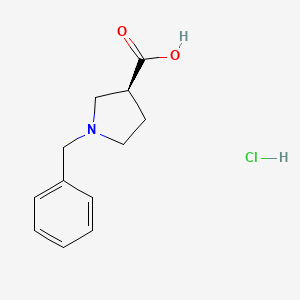
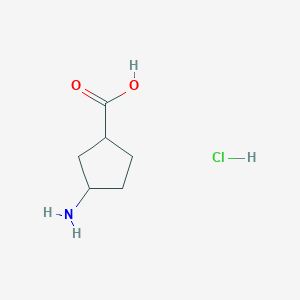
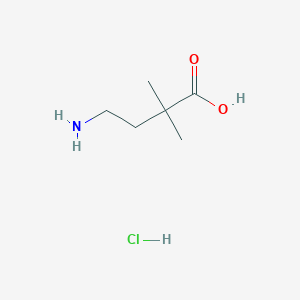
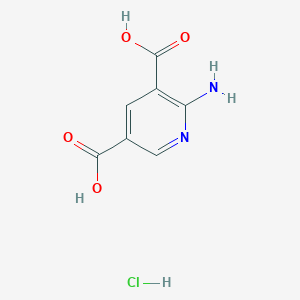
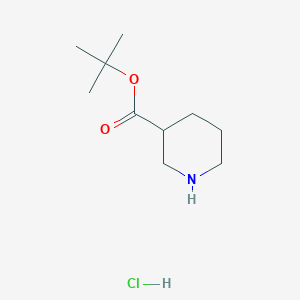
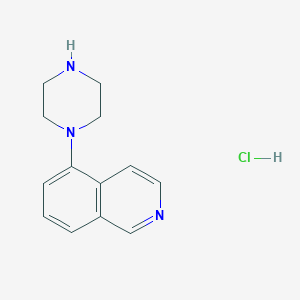
![2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B1372758.png)
